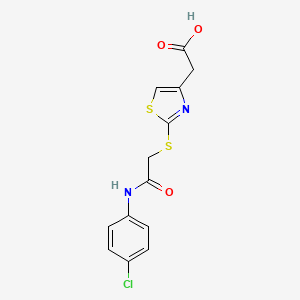![molecular formula C20H23N5O2 B6532896 2-cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide CAS No. 1021260-50-3](/img/structure/B6532896.png)
2-cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide is an intriguing organic compound that falls under the category of heterocyclic compounds due to its 1,2,4-triazolo[4,3-b]pyridazin core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide can be initiated by the cyclization of appropriate hydrazine derivatives with corresponding nitriles. The precise reaction conditions typically involve:
Step 1: Formation of the triazole ring by reacting phenylhydrazine with ethyl cyanoacetate under basic conditions.
Step 2: Further modification of the triazole with cyclopentylacetyl chloride to introduce the cyclopentyl group.
Step 3: The subsequent introduction of the pyridazin moiety can be achieved via oxidative cyclization reactions.
Step 4: The oxyethyl group is often introduced using appropriate alkylating agents under controlled conditions.
Industrial Production Methods: Scaled-up production involves optimized reaction parameters to ensure high yield and purity. Industrial processes might employ continuous flow reactors to maintain consistent reaction conditions and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Oxidative reactions primarily affect the phenyl ring and triazole moiety, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might target the triazole ring, reducing it to corresponding amines or hydrazines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the phenyl or pyridazin rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄)
Substitution Conditions: Halogenation using N-bromosuccinimide (NBS), Alkylation using alkyl halides
Major Products Formed:
Oxidized phenyl derivatives
Reduced triazole amines
Substituted phenyl or pyridazin derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalyst development
Intermediate for more complex organic syntheses
Biology:
Potential use as a biochemical probe to study enzyme-substrate interactions
Medicine:
Investigated for its role in developing new therapeutic agents due to its heterocyclic structure
Industry:
Possible application in materials science for the development of novel polymers or additives
Wirkmechanismus
The mechanism by which 2-cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide exerts its effects primarily involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring is known to inhibit various enzymes by mimicking the transition state of substrates.
Receptor Binding: The compound may act on specific receptors in biological systems, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
3-phenyl-1,2,4-triazole-5-carboxylic acid
6-(2-phenylethoxy)-3-(2-hydroxyethylamino)pyridazine
Voilà, a detailed breakdown of the compound 2-cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide! Anything else you'd like to dive into?
Eigenschaften
IUPAC Name |
2-cyclopentyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c26-18(14-15-6-4-5-7-15)21-12-13-27-19-11-10-17-22-23-20(25(17)24-19)16-8-2-1-3-9-16/h1-3,8-11,15H,4-7,12-14H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKCOBXYOZNANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2E)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide](/img/structure/B6532824.png)
![3-(4-methoxyphenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one](/img/structure/B6532836.png)

![5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B6532849.png)
![ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate](/img/structure/B6532869.png)
![7-[(furan-2-yl)methyl]-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B6532874.png)
![3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine](/img/structure/B6532879.png)
![{2-[(4-Methylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B6532880.png)
![2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid](/img/structure/B6532882.png)

![(2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6532888.png)
![N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6532895.png)
![methyl 4-{[(2Z)-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate](/img/structure/B6532904.png)
![3-(4-chlorophenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one](/img/structure/B6532910.png)
